molecular formula C7H8N4 B14861430 1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine

1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine

Cat. No.: B14861430
M. Wt: 148.17 g/mol
InChI Key: BUGMCVZMSJTLQW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine typically involves the assembly of the pyrazolopyridine system. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular processes. The compound’s ability to bind to specific sites on proteins or nucleic acids can modulate their function and influence biological outcomes .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine stands out due to its specific substitution pattern and the presence of a methylamine group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-7-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-3-6-7-5(1-2-9-6)4-10-11-7/h1-2,4H,3,8H2,(H,10,11)

InChI Key

BUGMCVZMSJTLQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=NN2)CN

Origin of Product

United States

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